Product packaging for Fpc5GG9hdk(Cat. No.:CAS No. 55559-70-1)

Fpc5GG9hdk

Cat. No.: B3329158
CAS No.: 55559-70-1
M. Wt: 185.18 g/mol
InChI Key: LTTDCEYZEHQDGW-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fpc5GG9hdk, with the systematic chemical name (S)-N1-((2,3-Dihydroxy)propyl)cytosine and a molecular formula of C7H11N3O3 , is a modified nucleoside analogue of cytosine. Its core structure features a cytosine base linked to a 2,3-dihydroxypropyl group, a modification that is of significant interest in medicinal chemistry and biochemistry research. This structural characteristic suggests potential applications as a building block in nucleic acid chemistry or as a precursor for the synthesis of more complex nucleoside analogues. Researchers may investigate its mechanism of action in studies related to nucleoside metabolism or its potential interactions with enzymes like nucleoside kinases. The dihydroxypropyl side chain could also be explored for improving the solubility or altering the pharmacokinetic properties of nucleoside-based compounds. As with many specialized nucleoside analogues, its primary research value lies in its utility as a molecular tool for probing biological processes or as a scaffold for drug discovery. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11N3O3 B3329158 Fpc5GG9hdk CAS No. 55559-70-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-1-[(2S)-2,3-dihydroxypropyl]pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O3/c8-6-1-2-10(7(13)9-6)3-5(12)4-11/h1-2,5,11-12H,3-4H2,(H2,8,9,13)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTTDCEYZEHQDGW-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)CC(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)C[C@@H](CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55559-70-1
Record name (S)-N1-((2,3-Dihydroxy)propyl)cytosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055559701
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-N1-((2,3-DIHYDROXY)PROPYL)CYTOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FPC5GG9HDK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Modifications of S N1 2,3 Dihydroxy Propyl Cytosine

General Principles of Cytosine Analog Synthesis

The synthesis of cytosine analogs typically involves the construction or modification of either the cytosine base or the attached sugar or acyclic moiety google.com. General strategies for synthesizing nucleoside and nucleotide analogs, including those of cytosine, often involve coupling a modified base with a modified sugar or acyclic synthon google.comnih.gov. Protecting groups are commonly employed during synthesis to prevent unwanted side reactions on reactive functional groups, such as the amino group of cytosine or the hydroxyl groups on the sugar or acyclic chain google.comgoogle.com. Subsequent deprotection steps reveal the desired functional groups in the final product google.comgoogle.com.

Modifications can be introduced at various positions of the cytosine ring or the sugar/acyclic scaffold to alter the compound's biological activity, metabolic stability, or pharmacokinetic properties google.comnih.gov. Common modifications to the base include substitutions at the C5 position, alterations to the exocyclic amino group at C4, or modifications to the ring heteroatoms google.comnih.govatdbio.comresearchgate.netgoogle.comnih.govresearchgate.net. Modifications to the sugar or acyclic part can involve changes in the hydroxyl groups, the introduction of halogens, or alterations to the ring structure or chain length nih.gov.

Stereoselective Synthesis Approaches for (S)-N1-((2,3-Dihydroxy)propyl)cytosine

The stereoselective synthesis of (S)-N1-((2,3-Dihydroxy)propyl)cytosine is crucial because the biological activity of related compounds, such as HPMPC, is highly dependent on the stereochemistry at the carbon bearing the hydroxyl group and the linkage to the phosphonomethoxy moiety google.comgoogle.comebi.ac.uknih.gov. Several approaches have been developed to achieve the desired (S) configuration.

One common stereoselective method involves the reaction of cytosine with a chiral synthon, such as (R)-glycidol (a chiral epoxide) google.comgoogle.com. In one reported synthesis, cytosine was reacted with (R)-glycidol in the presence of a base like anhydrous potassium carbonate in a solvent such as dry dimethylformamide (DMF) at elevated temperatures google.comgoogle.com. This reaction proceeds with the nucleophilic attack of the N1 nitrogen of cytosine on the less hindered carbon of the epoxide ring, leading to the opening of the epoxide and the formation of the 2,3-dihydroxypropyl chain with the desired (S) configuration google.comgoogle.com.

Another approach mentioned in the literature involves starting from chiral glycerol (B35011) derivatives, such as (R)-glycerol acetonide google.comgoogle.comebi.ac.uk. These chiral building blocks can be functionalized and coupled with protected cytosine derivatives to construct the acyclic chain with the correct stereochemistry google.comgoogle.comebi.ac.uk. Subsequent deprotection steps yield (S)-N1-((2,3-Dihydroxy)propyl)cytosine google.comgoogle.comebi.ac.uk.

An example synthesis procedure for (S)-N1-((2,3-Dihydroxy)propyl)cytosine involves the reaction of cytosine with (R)-glycidol (88% ee) in the presence of anhydrous potassium carbonate in dry DMF at 72°C for 5 hours, yielding the product with 88% ee in 43.1% yield google.com.

Strategies for Derivatization and Prodrug Design of Fpc5GG9hdk

Derivatization and prodrug design strategies for (S)-N1-((2,3-Dihydroxy)propyl)cytosine primarily focus on converting it into biologically active forms or improving its pharmacokinetic properties, particularly its oral absorption and intracellular delivery science.govcardiff.ac.uknih.govresearchgate.netgoogle.com. The most significant derivatization is its conversion to the phosphonate (B1237965) analog HPMPC (Cidofovir) google.comgoogle.comdrugfuture.comebi.ac.uknih.govacs.org. Prodrug strategies for phosphonate-containing compounds like HPMPC are extensively studied to overcome challenges associated with their charge, which can limit cellular uptake science.govcardiff.ac.uknih.govresearchgate.netgoogle.comgoogle.com.

Phosphate (B84403) and Phosphonate Modifications

The primary modification of (S)-N1-((2,3-Dihydroxy)propyl)cytosine discussed in the literature is the introduction of a phosphonomethoxy group to form HPMPC google.comgoogle.comdrugfuture.comebi.ac.uknih.govacs.org. This conversion is critical for its antiviral activity, as the phosphonate group is analogous to the phosphate group in natural nucleotides and allows the compound to bypass the initial phosphorylation step typically required for nucleoside analogs to become active researchgate.net.

The synthesis of HPMPC from (S)-N1-((2,3-Dihydroxy)propyl)cytosine typically involves the reaction of the dihydroxypropyl compound with a phosphonylating agent. One method describes the reaction of 1-[2(S),3-dihydroxypropyl]cytosine with chloromethylphosphoryl dichloride, followed by hydrolysis drugfuture.com. Another approach involves coupling a protected form of (S)-N1-((2,3-Dihydroxy)propyl)cytosine with a phosphonylmethylating reagent, such as diethyl tosyloxymethylphosphonate, often after selective protection of the hydroxyl groups google.comgoogle.comdrugfuture.com. This is followed by deprotection steps to yield the free phosphonate google.comgoogle.comdrugfuture.com.

The resulting phosphonate, HPMPC, is an acyclic nucleoside phosphonate analog nih.gov. Unlike nucleoside analogs that require intracellular phosphorylation by viral or cellular kinases, acyclic nucleoside phosphonates are already in a phosphorylated form (or a stable analog thereof) and can be converted to their active diphosphorylated form by cellular enzymes researchgate.net. This metabolic activation pathway contributes to their broad-spectrum antiviral activity and longer intracellular half-lives compared to some nucleoside analogs nih.govresearchgate.net.

Research findings highlight the potent and selective inhibition of human cytomegalovirus (HCMV) replication by HPMPC nih.gov. Studies have investigated its activity in cell cultures, noting its ability to inhibit viral replication even when cells are treated before infection nih.gov. The long-lasting antiviral response observed after short-pulse treatment further underscores the effectiveness of this phosphonate modification nih.gov.

Sugar Moiety Alterations

(S)-N1-((2,3-Dihydroxy)propyl)cytosine is an acyclic nucleoside analog, meaning it lacks the furanose sugar ring found in natural nucleosides nih.gov. The 2,3-dihydroxypropyl chain serves as a flexible acyclic analog of the sugar moiety. Therefore, "sugar moiety alterations" in the context of this compound refer to modifications of this acyclic chain.

Modifications to the dihydroxypropyl chain can influence the compound's properties and its ability to be converted into active metabolites or prodrugs. For instance, the hydroxyl groups on the chain are sites for potential derivatization, such as phosphorylation or conjugation with lipophilic groups for prodrug design science.govresearchgate.netnih.gov. As discussed in Section 2.3.1, the attachment of the phosphonomethoxy group occurs at one of the hydroxyl positions, or via a precursor that is subsequently hydrolyzed to reveal the phosphonate and a hydroxyl group google.comgoogle.comdrugfuture.com.

Prodrug strategies involving the acyclic chain have been explored for related phosphonate compounds to improve cellular uptake and bioavailability science.govresearchgate.netnih.gov. These can involve masking the charged phosphonate group with cleavable esters or linking it to other moieties that facilitate transport across cell membranes science.govcardiff.ac.uknih.govresearchgate.netgoogle.comgoogle.com. While specific examples directly on (S)-N1-((2,3-Dihydroxy)propyl)cytosine beyond its conversion to HPMPC and HPMPC prodrugs are less detailed in the provided search results, the principle of modifying the acyclic chain to influence pharmacokinetic properties is a general strategy in acyclic nucleoside analog design. Studies on related compounds, such as phosphoramidate (B1195095) prodrugs with dihydroxypropyl moieties, demonstrate that alterations to this chain can impact prodrug activation and lipophilicity nih.gov.

Molecular and Cellular Mechanisms of Action of S N1 2,3 Dihydroxy Propyl Cytosine

Interactions with Viral Polymerases and Nucleic Acid Synthesis Pathways

Lamivudine's primary mechanism of action involves the inhibition of viral reverse transcriptase (RT) in HIV and HBV polymerase in HBV wikipedia.orgpatsnap.comdrugbank.com. These enzymes are crucial for the transcription of viral RNA into DNA, a necessary step for viral replication patsnap.comnih.gov.

Inhibition Kinetics and Binding Affinities

Following intracellular phosphorylation to its active triphosphate form, lamivudine (B182088) triphosphate (3TC-TP), the molecule competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing viral DNA chain patsnap.compharmgkb.orgscirp.org. Studies have investigated the binding affinities and inhibition kinetics of 3TC-TP against viral polymerases. For instance, kinetic analyses have shown the affinity of 3TC-TP for HIV-1 RT acs.org. The M184V mutation in HIV-1 RT is associated with high-level resistance to lamivudine, and kinetic studies have characterized the altered binding affinity and incorporation efficiency of 3TC-TP in the presence of this mutation acs.orgasm.org. While specific Ki and binding affinity values can vary depending on the experimental setup, enzyme source (wild-type vs. resistant strains), and substrate used, the competitive nature of 3TC-TP with dCTP is a fundamental aspect of its inhibitory mechanism patsnap.compharmgkb.orgscirp.org.

Substrate Mimicry and Chain Termination Events

3TC-TP functions as a substrate analogue, mimicking the natural nucleoside dCTP patsnap.comfrontiersin.org. However, unlike dCTP, 3TC-TP lacks a 3'-hydroxyl group on its sugar moiety patsnap.comdrugbank.comnih.gov. When 3TC-TP is incorporated into the nascent viral DNA strand by the viral polymerase, the absence of this 3'-OH group prevents the formation of the essential 5' to 3' phosphodiester bond required for further DNA chain elongation patsnap.comdrugbank.comnih.gov. This results in the premature termination of viral DNA synthesis, effectively halting the replication process patsnap.comdrugbank.comfrontiersin.org. This chain termination mechanism is a hallmark of nucleoside reverse transcriptase inhibitors (NRTIs) nih.gov.

Cellular Enzymatic Processing and Metabolic Fate

Lamivudine itself is not the active antiviral agent; it must undergo intracellular phosphorylation to become active patsnap.compharmgkb.orgnih.gov.

Phosphorylation Pathways and Active Metabolite Formation

Upon entering the host cell, lamivudine is sequentially phosphorylated by cellular kinases to form lamivudine monophosphate (3TC-MP), lamivudine diphosphate (B83284) (3TC-DP), and finally, the active metabolite, lamivudine triphosphate (3TC-TP) patsnap.compharmgkb.orgscirp.org. The initial phosphorylation of lamivudine to 3TC-MP is primarily catalyzed by deoxycytidine kinase (dCK) pharmgkb.orgscirp.org. Subsequent phosphorylations to the di- and triphosphate forms involve other cellular kinases, such as cytidine (B196190) monophosphate/deoxycytidine monophosphate kinase and 3'-phosphoglycerate kinase or nucleoside diphosphate kinase pharmgkb.org. This multi-step phosphorylation process is essential for the activation of lamivudine within the target cells pharmgkb.orgresearchgate.net.

Intracellular Stability and Degradation Pathways

The intracellular half-life of the active metabolite, 3TC-TP, is significantly longer than that of the parent drug in plasma, contributing to its sustained antiviral effect scirp.orgeuropa.eu. While the primary route of elimination for lamivudine is excretion of the unchanged drug in urine, metabolism is a minor route drugbank.comfda.gov. The only known metabolite in humans is the trans-sulfoxide metabolite, which is inactive drugbank.comfda.gov. This biotransformation is catalyzed by sulfotransferases drugbank.com. Intracellularly, 3TC-TP and 3TC-MP can be subject to dephosphorylation by phosphatases and 5'(3')-deoxyribonucleotidase, shifting the equilibrium away from the active triphosphate form frontiersin.orgresearchgate.net. Lamivudine and its metabolites can also be transported out of the cell by efflux transporters pharmgkb.org. Studies have assessed the stability of lamivudine in biological matrices, demonstrating its relative stability under various storage conditions nih.govacs.org.

Interaction with Host Cellular Pathways

Compared to some other nucleoside analogues, lamivudine exhibits selective toxicity towards viral polymerases over host cellular DNA polymerases (α, β, and γ) patsnap.comfda.govnih.gov. This selectivity is a key factor in its therapeutic index nih.gov. The L-(-)-enantiomeric configuration of lamivudine contributes to its reduced recognition by human polymerases compared to the natural D-enantiomers nih.gov. While 3TC-TP can weakly inhibit mammalian DNA polymerase (α and β types) and mitochondrial DNA (mtDNA) polymerase at higher concentrations, this effect is significantly less pronounced than its inhibition of viral reverse transcriptases nih.gov.

Research has also explored potential interactions with host cellular pathways beyond DNA replication. For instance, studies have investigated the effects of lamivudine on gene expression profiles in host cells, particularly in the context of HBV infection, noting differences in cellular responses compared to other antiviral strategies like siRNA asm.org. While lamivudine's primary antiviral action is through direct inhibition of viral polymerases, its presence and metabolic processing within the cell can indirectly influence cellular processes and pathways frontiersin.org. Investigations into potential off-target effects or interactions with host signaling pathways are ongoing, especially in the context of drug repurposing studies acs.orgnih.gov.

Data Tables

Compound NamePubChem CID
(S)-N1-((2,3-Dihydroxy)propyl)cytosine (Lamivudine)60825

Table 1: Simplified Intracellular Phosphorylation Pathway of Lamivudine

StepSubstrateEnzymeProduct
1LamivudineDeoxycytidine kinase (dCK)Lamivudine MP (3TC-MP)
2Lamivudine MPCytidine MP/deoxycytidine MP kinaseLamivudine DP (3TC-DP)
3Lamivudine DP3'-phosphoglycerate kinase or Nucleoside diphosphate kinaseLamivudine TP (3TC-TP)

Note: This table provides a simplified overview; other kinases may be involved. pharmgkb.org

Table 2: Relative Affinity/Inhibition of 3TC-TP for Polymerases

Enzyme TypeInteraction with 3TC-TPReference
HIV-1 Reverse TranscriptaseCompetitively inhibited, high affinity patsnap.comdrugbank.compharmgkb.org
HBV PolymeraseCompetitively inhibited, high affinity patsnap.comdrugbank.com
Human DNA Polymerase αWeakly inhibited at higher concentrations fda.govnih.gov
Human DNA Polymerase βWeakly inhibited at higher concentrations fda.govnih.gov
Human Mitochondrial DNA Polymerase (DNA Polymerase γ)Weakly inhibited at higher concentrations fda.govnih.gov

Note: "Weakly inhibited" indicates significantly lower affinity or higher Ki/IC50 values compared to viral polymerases.

Based on the available information from the searches, it is not possible to generate a detailed article focusing solely on the preclinical assessment of the chemical compound (S)-N1-((2,3-Dihydroxy)propyl)cytosine (referred to as Fpc5GG9hdk) according to the provided outline. The search results did not yield specific data regarding its antiviral spectrum and efficacy against DNA viruses, including Herpesviridae (Cytomegalovirus, Herpes Simplex Virus) and Poxviridae (Monkeypox Virus), nor detailed findings on its evaluation in specific cell culture models, such as inhibition of viral replication in permissive cell lines or assessment of selectivity indices.

Therefore, the sections 4.1 and 4.2 of the requested article cannot be populated with the necessary detailed research findings and data tables as required by the instructions and the provided outline.

Preclinical Assessment of Biological Activities for S N1 2,3 Dihydroxy Propyl Cytosine in in Vitro and Non Human in Vivo Models

Insights from Non-Human Animal Model Studies

Studies in non-human animal models are crucial for evaluating the potential efficacy of antiviral compounds in a complex biological system before considering human applications. Research involving (S)-N1-((2,3-Dihydroxy)propyl)cytosine has utilized animal models, primarily mice, to investigate its effects on viral infections, particularly those caused by Herpes Simplex Virus (HSV) types 1 and 2. These studies provide valuable data regarding the compound's activity in reducing the burden of infection and mitigating disease progression in a living organism.

Viral Load Reduction in In Vivo Infection Models

While direct quantitative data on viral load reduction (e.g., measurement of viral titers in tissues or fluids) was not explicitly detailed in the immediately available search snippets, the observed effects of (S)-N1-((2,3-Dihydroxy)propyl)cytosine in animal models strongly suggest an underlying reduction in viral replication. In vivo studies in mice infected with HSV-1 or HSV-2 have demonstrated outcomes that are typically associated with a decreased viral burden. The observed improvements in survival rates and reduction in the severity of pathological manifestations are indirect indicators of the compound's ability to limit viral proliferation within the host organism. Effective antiviral agents function by inhibiting viral replication, thereby lowering the viral load, which in turn leads to less tissue damage and reduced disease severity. The positive impact on pathogenesis reported in animal models suggests that (S)-N1-((2,3-Dihydroxy)propyl)cytosine likely exerts its effects by interfering with the viral life cycle, resulting in a diminished viral load in infected tissues.

Impact on Pathogenesis in Animal Models

Studies using non-human animal models have provided insights into the impact of (S)-N1-((2,3-Dihydroxy)propyl)cytosine on the pathogenesis of viral infections, particularly those caused by HSV-1 and HSV-2. In experimental mouse models of HSV infection, treatment with the compound has been shown to significantly influence the course and outcome of the disease.

Key findings from these in vivo studies include a reduction in mortality rates among infected animals compared to untreated control groups. Furthermore, the compound has been observed to increase the survival time of mice challenged with lethal doses of HSV-1 or HSV-2. Beyond effects on survival, the severity of pathological manifestations associated with the infection has also been shown to be reduced. This includes a decrease in the formation or severity of herpetic lesions, which are a direct consequence of viral replication and spread within tissues. These effects on mortality, survival time, and lesion severity collectively indicate that (S)-N1-((2,3-Dihydroxy)propyl)cytosine can mitigate the pathological processes driven by viral infection in vivo. The observed improvements in clinical outcomes in animal models highlight the compound's potential to interfere with the mechanisms by which the virus causes disease.

Here is a summary of key findings from non-human animal model studies:

Animal ModelVirusKey Findings
MiceHSV-1Reduced mortality, Increased survival time, Reduced lesion severity
MiceHSV-2Reduced mortality, Increased survival time, Reduced lesion severity

Advanced Analytical Techniques for Characterization and Quantification of S N1 2,3 Dihydroxy Propyl Cytosine

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques play a crucial role in confirming the chemical structure of (S)-N1-((2,3-Dihydroxy)propyl)cytosine. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides detailed information about the arrangement of atoms within the molecule. Analysis of chemical shifts, splitting patterns, and integration allows for the assignment of specific signals to the protons and carbons of both the cytosine base and the dihydroxypropyl side chain.

For instance, characterization of (±)-N¹-[(2,3-dihydroxy)propyl]cytosine, the racemic mixture, has included ¹H NMR data. In DMSO-d₆, characteristic signals were observed, such as multiplets around 3.11-3.47 ppm (3H) and 3.55-3.75 ppm (1H), doublets at 5.61 ppm (J=7.1 Hz, 1H) and 7.44 ppm (J=7.1 Hz, 1H) corresponding to the cytosine base protons, and signals related to the hydroxyl protons google.com. Another ¹H NMR spectrum in D₂O for a related compound, (±)-N¹-[(2-diethylphosphonylmethoxy-3-hydroxy)propyl]cytosine, showed signals including a doublet at 6.19 ppm (J=7.6 Hz, 1H) and 7.88 ppm (J=7.6 Hz, 1H) google.com. UV spectroscopy is also valuable, providing information about the electronic transitions within the molecule, particularly the π-π* transitions of the cytosine chromophore. The UV spectrum of (±)-N¹-[(2,3-dihydroxy)propyl]cytosine shows a maximum absorbance (λmax) at 274 nm with a molar absorptivity (ε) of 8,083 google.com. Infrared (IR) spectroscopy can provide information about the functional groups present, such as characteristic stretching and bending vibrations of O-H, N-H, C=O, and C-N bonds. Mass spectrometry (MS), often coupled with separation techniques, is essential for determining the molecular weight and obtaining fragmentation patterns that aid in structural confirmation. Electrospray ionization mass spectrometry (ESI-MS/MS) has been used to characterize related nucleobase adducts, providing molecular ion peaks and characteristic fragment ions acs.org.

Table 1: Spectroscopic Data for (±)-N¹-[(2,3-Dihydroxy)propyl]cytosine

TechniqueSolventKey DataCitation
¹H NMRDMSO-d₆δ 3.11-3.47 (m, 3H), 3.55-3.75 (m, 1H), 5.61 (d, J=7.1 Hz, 1H), 7.44 (d, J=7.1 Hz, 1H) google.com
UVNot specifiedλmax 274 nm, ε=8,083 google.com

Chromatographic Separations for Purity Assessment and Metabolite Profiling

Chromatographic techniques are indispensable for assessing the purity of (S)-N1-((2,3-Dihydroxy)propyl)cytosine and for separating it from impurities, starting materials, by-products, or potential metabolites. High-Performance Liquid Chromatography (HPLC) is widely used for this purpose due to its versatility and ability to provide high resolution. Various stationary phases (e.g., reversed-phase, normal-phase, hydrophilic interaction liquid chromatography (HILIC)) and mobile phases can be employed depending on the polarity of the compound and the matrix. HPLC was utilized during the synthesis and purification of (±)-N¹-[(2-hydroxy-3-trityloxy)propyl]cytosine, an intermediate in the synthesis of the target compound google.com. Diol-bonded HPLC columns, which are hydrophilic, are suitable for separating polar compounds and can be used in both normal-phase and reversed-phase modes, offering good selectivity for compounds with hydroxyl groups ebi.ac.uk. Thin-Layer Chromatography (TLC) is often used as a rapid and simple method for monitoring reaction progress and assessing the purity of samples during synthesis and purification steps google.comgoogle.com. Gas Chromatography (GC) can be applied, particularly for more volatile derivatives, though it is less commonly used for highly polar and relatively non-volatile compounds like nucleoside analogues without derivatization. The choice of chromatographic method depends on the specific analytical goal, such as purity check, isolation, or quantitative analysis in a complex mixture.

Electrochemical and Bioanalytical Approaches for Detection in Biological Matrices

The detection and quantification of (S)-N1-((2,3-Dihydroxy)propyl)cytosine in biological matrices, such as cell cultures or preclinical samples, may necessitate sensitive electrochemical or bioanalytical methods. Electrochemical methods, such as voltammetry, can be employed if the compound or a suitable derivative exhibits electrochemical activity. These methods offer advantages like high sensitivity, low cost, and potential for miniaturization sielc.com. While direct electrochemical data for (S)-N1-((2,3-Dihydroxy)propyl)cytosine) were not specifically found, electrochemical sensors have been developed for the detection of other antiviral drugs and biomolecules in biological matrices, demonstrating the potential of this approach for similar compounds sielc.comresearchgate.netebi.ac.uk. Bioanalytical approaches often involve coupling chromatographic separation with highly sensitive detectors like mass spectrometers (LC-MS or GC-MS) to achieve the required sensitivity and selectivity for analysis in complex biological samples scielo.br. These hyphenated techniques are powerful for identifying and quantifying target analytes and their metabolites in biological extracts. Sample preparation techniques, such as solid-phase extraction or liquid-liquid extraction, are typically required to isolate and concentrate the analyte from the matrix and remove interfering substances scielo.br.

Quantitative Determination in Preclinical Samples

Quantitative determination of (S)-N1-((2,3-Dihydroxy)propyl)cytosine in preclinical samples requires validated analytical methods that are accurate, precise, sensitive, and selective. HPLC coupled with UV detection or mass spectrometry is commonly used for the quantification of nucleoside analogues in biological fluids and tissues scielo.br. The method development involves optimizing chromatographic conditions to achieve adequate separation and sensitivity. Validation according to regulatory guidelines (e.g., ICH) is crucial and includes parameters such as linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), selectivity, and stability. While specific quantitative data for (S)-N1-((2,3-Dihydroxy)propyl)cytosine in preclinical samples were not detailed in the search results, studies on the quantification of other drugs and metabolites in biological matrices using HPLC-UV and HPLC-MS illustrate the general approach sielc.comresearchgate.net. For example, an HPLC method for quantifying biphenyl (B1667301) and its metabolites in cell cultures utilized a reversed-phase C18 column with UV detection and was validated for linearity, LOD, and LOQ. The LOD and LOQ values reported in such studies demonstrate the sensitivity achievable with these methods sielc.comresearchgate.net.

Table 2: Example Quantitative Data Parameters (from a related study on biphenyl and metabolites)

AnalyteLOD (µg/mL)LOQ (µg/mL)Citation
Biphenyl0.020.07
2-phenylphenol0.030.10
2,3-dihydroxybiphenyl0.040.12

These techniques, applied individually or in combination, provide the necessary tools for the comprehensive analytical characterization and quantification of (S)-N1-((2,3-Dihydroxy)propyl)cytosine throughout research and development.

Structure Activity Relationship Sar and Rational Design of S N1 2,3 Dihydroxy Propyl Cytosine Analogs

Elucidating Key Structural Determinants for Biological Activity

The biological activity of (S)-N1-((2,3-Dihydroxy)propyl)cytosine and its analogs is intrinsically linked to their structural features. Modifications to the nucleobase (cytosine in this case) and the acyclic side chain can significantly impact interactions with target enzymes, cellular uptake, and metabolic stability. For nucleoside analogues in general, alterations to the sugar moiety or its replacement with an acyclic structure are key strategies in drug design nih.gov. The presence and stereochemistry of hydroxyl groups on the acyclic chain, as well as the nature and position of linkers (e.g., ether, phosphonate), are crucial determinants of how these molecules are recognized by viral and host enzymes, such as kinases and polymerases.

Research into related acyclic nucleoside phosphonates, such as (S)-1-[3-hydroxy-2-(phosphonylmethoxy)propyl]cytosine (HPMPC, cidofovir), a cytosine derivative with a phosphonylmethoxy group in the side chain, highlights the importance of the acyclic moiety for antiviral activity hoffmanlab.orgebi.ac.uk. Studies comparing HPMPC to other antivirals like acyclovir (B1169) and ganciclovir (B1264) have shown differential activity against various herpesviruses, indicating that subtle structural differences in the acyclic chain and the presence of the phosphonate (B1237965) group profoundly influence potency and spectrum of activity ebi.ac.uk. The position and type of substitution on the cytosine ring can also impact activity ebi.ac.uk.

Stereochemical Influence on Enzymatic Recognition and Efficacy

Stereochemistry plays a critical role in the biological activity of chiral molecules like (S)-N1-((2,3-Dihydroxy)propyl)cytosine. The specific three-dimensional arrangement of atoms, particularly around chiral centers in the acyclic side chain, dictates how the compound interacts with the binding sites of target enzymes. Enzymes are highly selective for their substrates and inhibitors, and the correct stereochemistry is often essential for optimal binding affinity, proper orientation for phosphorylation (if required for activation), and effective inhibition of enzyme function.

For nucleoside analogues, the stereochemistry of the acyclic portion, which mimics the sugar ring of natural nucleosides, is paramount for recognition by viral polymerases and cellular kinases. The (S) configuration in (S)-N1-((2,3-Dihydroxy)propyl)cytosine suggests a specific spatial arrangement of the hydroxyl groups on the propyl chain. This configuration is likely recognized by the active sites of enzymes involved in its mechanism of action. Studies on other nucleoside analogues have demonstrated that different enantiomers can exhibit significant differences in antiviral potency, cellular uptake, metabolism, and toxicity due to stereoselective interactions with biological targets nih.govhoffmanlab.org.

Computational Chemistry and Molecular Modeling in Analog Design

Computational chemistry and molecular modeling are indispensable tools in the rational design and optimization of (S)-N1-((2,3-Dihydroxy)propyl)cytosine analogs nih.govkallipos.grmdpi.com. These methods allow researchers to gain insights into the molecular interactions between the ligand and its target, predict the properties of novel compounds before synthesis, and guide the design process towards more promising candidates.

Ligand-Protein Docking and Molecular Dynamics Simulations

Ligand-protein docking is a computational technique used to predict the preferred binding orientation and affinity of a small molecule (ligand) to a macromolecular target (protein), such as a viral polymerase or a cellular kinase als-journal.comejmo.orgresearchgate.netmdpi.com. By simulating the docking process, researchers can identify key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic forces, that stabilize the ligand-protein complex. This information is invaluable for understanding the structural determinants of binding affinity and guiding modifications to the ligand structure to improve interactions.

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, accounting for the flexibility of both the ligand and the protein mdpi.comnih.govnih.govfrontiersin.orgnih.govlammps.org. MD simulations can reveal the stability of the docked complex, identify conformational changes upon binding, and estimate binding free energies. These simulations can help to refine the binding poses predicted by docking and provide a more realistic representation of the molecular recognition process. For nucleoside analogues targeting viral enzymes, docking and MD simulations can help elucidate how different analogs fit into the active site, how they compete with natural substrates, and how structural modifications influence these processes.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical correlation between the structural and physicochemical properties of a series of compounds and their biological activity nih.govmdpi.comnih.govfrontiersin.org. By analyzing a dataset of compounds with known structures and activities, QSAR models can identify the molecular descriptors that are most relevant to the observed biological effect. These descriptors can include parameters related to molecular size, shape, electronic properties, hydrophobicity, and the presence of specific functional groups.

Once a robust QSAR model is developed and validated, it can be used to predict the biological activity of new, untested compounds based solely on their calculated molecular descriptors nih.govmdpi.comresearchgate.net. This predictive capability allows for the virtual screening of large libraries of potential analogs, prioritizing the synthesis and testing of compounds that are predicted to have high activity. QSAR modeling can thus significantly accelerate the drug discovery process by focusing experimental efforts on the most promising candidates. For (S)-N1-((2,3-Dihydroxy)propyl)cytosine analogs, QSAR models could help predict the impact of various substitutions on antiviral potency or other relevant biological endpoints.

Design Strategies for Overcoming Resistance Mechanisms

The development of resistance is a major challenge in antiviral therapy. Viruses can develop resistance through mutations in their enzymes (e.g., polymerases or kinases) that reduce the effectiveness of the drug. Rational design strategies are employed to develop analogs that can overcome these resistance mechanisms researchgate.netresearchgate.net.

One strategy involves designing prodrugs that improve the delivery of the active antiviral agent to the target cells or bypass the need for specific viral or host kinases that may be impaired in resistant strains researchgate.net. Another approach focuses on designing analogs that can bind effectively to mutated enzymes. This may involve subtle modifications to the nucleobase or the acyclic chain to maintain favorable interactions with the altered binding site. Computational methods, such as docking and MD simulations with mutated protein structures, can be used to guide the design of resistance-breaking analogs. Understanding the structural basis of resistance through experimental studies and computational modeling is crucial for the rational design of next-generation antiviral agents.

Emerging Research Directions and Potential Applications of S N1 2,3 Dihydroxy Propyl Cytosine

Exploration of Novel Biological Targets Beyond Viral Polymerases

The established mechanism of action for (S)-N1-((2,3-Dihydroxy)propyl)cytosine involves its intracellular phosphorylation to the active diphosphate (B83284) metabolite, which then acts as a competitive inhibitor and alternative substrate for viral DNA polymerase, leading to the termination of viral DNA synthesis. aacrjournals.orgdrugbank.com However, recent research has indicated that its biological activity may not be solely limited to this pathway.

One of the most significant emerging areas of research is the investigation of its antineoplastic, or anti-cancer, effects. nih.gov Studies have shown that (S)-N1-((2,3-Dihydroxy)propyl)cytosine can induce cell death in glioblastoma cells, even in the absence of a viral infection. aacrjournals.org The proposed mechanism for this anti-tumor activity is its incorporation into the DNA of tumor cells, which in turn promotes double-stranded DNA breaks and triggers apoptosis, or programmed cell death. aacrjournals.org This finding opens up a new avenue for the potential repurposing of this compound as an anti-cancer agent.

Furthermore, research has explored its activity against various DNA viruses beyond its initial approval for cytomegalovirus (CMV) retinitis in AIDS patients. allfordrugs.cominfectiologyjournal.com These include off-label uses and investigations into its efficacy against herpes simplex virus (HSV), adenoviruses, poxviruses (like smallpox and monkeypox), human papillomavirus (HPV), and polyomaviruses. wikipedia.orginfectiologyjournal.com The broad-spectrum nature of its activity suggests that it may interact with a range of viral polymerases and potentially other viral or cellular proteins that are crucial for viral replication.

Development as a Research Tool in Chemical Biology

The unique properties of (S)-N1-((2,3-Dihydroxy)propyl)cytosine make it a valuable tool for researchers in the field of chemical biology. Its mechanism of action, which bypasses the need for initial phosphorylation by viral kinases, makes it effective against certain viruses that have developed resistance to other nucleoside analogs like acyclovir (B1169). nih.gov This characteristic allows it to be used in studies to understand the mechanisms of drug resistance in viruses.

Moreover, the development of various prodrugs of (S)-N1-((2,3-Dihydroxy)propyl)cytosine, such as alkoxyalkyl esters, has been a significant area of research. nih.gov These modifications are designed to improve oral bioavailability and cellular uptake. nih.gov The study of how these chemical modifications affect the compound's pharmacokinetics and biodistribution provides valuable insights into drug design and delivery for other nucleoside and nucleotide analogs. The synthesis of derivatives, such as those incorporating disulfide bonds, is also being explored to create prodrugs that can be activated under specific cellular conditions, offering a more targeted approach to drug delivery. nih.gov

Integration into Combination Antiviral Strategies

The use of (S)-N1-((2,3-Dihydroxy)propyl)cytosine in combination with other therapeutic agents is a promising strategy to enhance its efficacy and overcome potential limitations. In the context of its use against glioblastoma, studies have shown that it can augment the DNA-damaging effects of ionizing radiation, the standard of care for this type of cancer. aacrjournals.org By exacerbating the DNA damage caused by radiation, it can further promote tumor cell death, suggesting a synergistic relationship that could lead to more effective cancer treatments. aacrjournals.org

In antiviral therapy, combination strategies are crucial for preventing the emergence of drug-resistant viral strains. While specific clinical trial data on new combination therapies are continually emerging, the principle of combining (S)-N1-((2,3-Dihydroxy)propyl)cytosine with other antiviral agents that have different mechanisms of action is a key area of future research. This approach could lead to more robust and durable antiviral responses against a wide range of DNA viruses.

Future Perspectives in Nucleoside/Nucleotide Analog Research

The research and development of (S)-N1-((2,3-Dihydroxy)propyl)cytosine have significantly contributed to the broader field of nucleoside and nucleotide analog research. uochb.cz The success of this acyclic nucleoside phosphonate (B1237965) has spurred the investigation of other compounds with similar structures. nih.gov

A key future direction is the development of novel prodrugs with improved safety profiles and oral bioavailability. Brincidofovir (CMX001), a lipid conjugate of (S)-N1-((2,3-Dihydroxy)propyl)cytosine, is a prime example of this evolution. nih.gov It exhibits enhanced antiviral activity and a better safety profile, and has been approved for the treatment of smallpox. nih.gov

The exploration of different chemical modifications to the basic structure of acyclic nucleoside phosphonates continues to be a vibrant area of research. researchgate.net This includes the synthesis of analogs with altered sugar moieties, base modifications, and different phosphonate linkages. infectiologyjournal.com The goal is to identify new compounds with enhanced potency, broader activity spectra, and reduced toxicity. The legacy of (S)-N1-((2,3-Dihydroxy)propyl)cytosine continues to inspire the design of the next generation of antiviral and potentially anti-cancer therapeutics. infectiologyjournal.com

Q & A

Basic Research Questions

Q. How should researchers formulate focused and testable research questions for studying "Fpc5GG9hdk"?

  • Methodological Answer : Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure the question . For example:

  • Population: Specific biological systems or molecular targets affected by "this compound".
  • Intervention: Dosage ranges or experimental conditions.
  • Comparison: Control groups or baseline compounds.
  • Outcome: Measurable endpoints (e.g., binding affinity, toxicity).
  • Time: Duration of exposure or observation.
    • Ensure alignment with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) . Validate feasibility by reviewing existing literature and preliminary data availability .

Q. What experimental design principles are critical for initial characterization of "this compound"?

  • Methodological Answer :

  • Controls : Include positive/negative controls to isolate compound-specific effects .
  • Randomization : Minimize bias in sample treatment allocation .
  • Blinding : Use single/double-blinding in assays to reduce observer bias .
  • Replication : Perform triplicate measurements to assess reproducibility .
    • Document protocols in alignment with the Beilstein Journal of Organic Chemistry guidelines, including detailed synthesis steps and characterization data (e.g., NMR, HPLC) .

Q. How can researchers conduct a rigorous literature review to contextualize "this compound" within existing knowledge?

  • Methodological Answer :

  • Use aggregated search strategies (e.g., combining PubMed, SciFinder, and institutional databases) to identify primary studies .
  • Map contradictions using tools like VOSviewer to visualize conflicting findings on mechanisms or efficacy .
  • Prioritize peer-reviewed studies over preprints or unreviewed datasets .

Advanced Research Questions

Q. How should researchers address contradictions in data related to "this compound"’s mechanism of action?

  • Methodological Answer :

  • Triangulation : Cross-validate results using orthogonal techniques (e.g., SPR for binding affinity vs. cellular assays for functional impact) .
  • Error Analysis : Quantify uncertainties in instrumentation (e.g., confidence intervals for IC₅₀ values) .
  • Iterative Re-testing : Replicate experiments under varied conditions (pH, temperature) to identify confounding factors .
    • Example contradiction: Discrepancies in reported cytotoxicity may arise from differences in cell line selection or assay duration .

Q. What statistical approaches are recommended for analyzing dose-response relationships in "this compound" studies?

  • Methodological Answer :

  • Non-linear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀/IC₅₀ .
  • ANOVA with Post-hoc Tests : Compare multiple dosage groups while controlling for Type I errors .
  • Power Analysis : Predefine sample sizes to ensure detectable effect sizes (α=0.05, β=0.2) .
    • Report raw data and processing steps in supplementary materials to enable independent validation .

Q. How can interdisciplinary methodologies enhance the study of "this compound"?

  • Methodological Answer :

  • Computational Integration : Combine molecular docking (e.g., AutoDock) with experimental SAR to predict binding modes .
  • Systems Biology : Use multi-omics data (transcriptomics, proteomics) to map compound-induced pathways .
  • Ethical Review : For in vivo studies, obtain institutional approval for protocols addressing animal welfare and 3R principles (Replacement, Reduction, Refinement) .

Data Management and Reproducibility

Q. What strategies ensure reproducibility of "this compound" synthesis and characterization?

  • Methodological Answer :

  • Detailed Metadata : Record batch-specific parameters (e.g., solvent purity, reaction temperature) .
  • Open-Source Tools : Share code for computational analyses (e.g., Python scripts for NMR peak integration) .
  • Independent Verification : Collaborate with third-party labs to replicate key findings .

Q. How should researchers handle incomplete or ambiguous spectral data for "this compound"?

  • Methodological Answer :

  • Advanced Spectroscopy : Use 2D NMR (e.g., HSQC, HMBC) to resolve structural ambiguities .
  • Data Deposition : Upload raw spectra to repositories like Zenodo or ChemSpider with unique DOIs .
  • Peer Consultation : Engage crystallography experts to interpret electron density maps .

Tables for Quick Reference

Framework Application to "this compound" Key References
PICOTDefining mechanistic studies
FINER CriteriaEvaluating feasibility of toxicity assays
Hill EquationModeling dose-response relationships
Blinding MethodsMinimizing bias in high-throughput screening

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fpc5GG9hdk
Reactant of Route 2
Reactant of Route 2
Fpc5GG9hdk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.